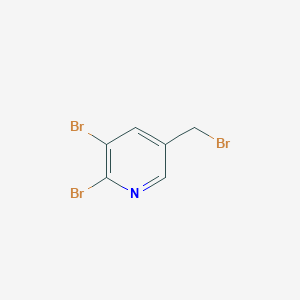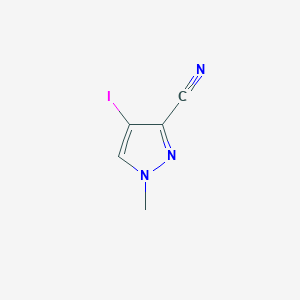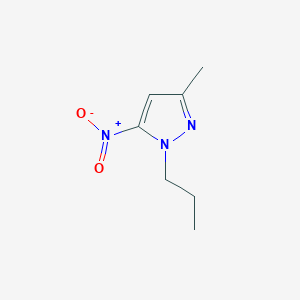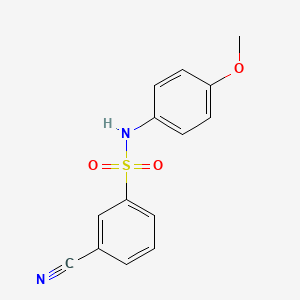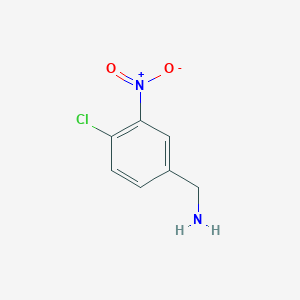
(4-Chloro-3-nitrophenyl)methanamine
Vue d'ensemble
Description
(4-Chloro-3-nitrophenyl)methanamine, also known as CNP, is a chemical compound that has been widely studied for its potential applications in scientific research. CNP is a versatile compound that can be synthesized through various methods and has been shown to have unique biochemical and physiological effects. In
Mécanisme D'action
(4-Chloro-3-nitrophenyl)methanamine acts as a reversible inhibitor of MAO-A, binding to the enzyme and preventing it from metabolizing neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
(4-Chloro-3-nitrophenyl)methanamine has been shown to have unique biochemical and physiological effects. In animal studies, (4-Chloro-3-nitrophenyl)methanamine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an increase in mood and a reduction in anxiety-like behavior. (4-Chloro-3-nitrophenyl)methanamine has also been shown to have antioxidant properties, reducing oxidative stress in the brain and protecting against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chloro-3-nitrophenyl)methanamine has several advantages for use in lab experiments, including its high affinity for MAO-A and its ability to increase the levels of neurotransmitters in the brain. However, (4-Chloro-3-nitrophenyl)methanamine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on (4-Chloro-3-nitrophenyl)methanamine. One area of interest is the development of new drugs based on (4-Chloro-3-nitrophenyl)methanamine for the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the study of the biochemical and physiological effects of (4-Chloro-3-nitrophenyl)methanamine in different animal models and in humans. Finally, there is a need for further research on the potential toxicity of (4-Chloro-3-nitrophenyl)methanamine and its safety for use in humans.
Conclusion:
In conclusion, (4-Chloro-3-nitrophenyl)methanamine, or (4-Chloro-3-nitrophenyl)methanamine, is a chemical compound that has been widely studied for its potential applications in scientific research. (4-Chloro-3-nitrophenyl)methanamine has been shown to have a high affinity for MAO-A, leading to an increase in the levels of neurotransmitters in the brain and potential applications in the development of new drugs for the treatment of psychiatric disorders. While (4-Chloro-3-nitrophenyl)methanamine has several advantages for use in lab experiments, there is a need for further research on its potential toxicity and safety for use in humans.
Applications De Recherche Scientifique
(4-Chloro-3-nitrophenyl)methanamine has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. (4-Chloro-3-nitrophenyl)methanamine has been shown to have a high affinity for monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Chloro-3-nitrophenyl)methanamine has also been shown to have potential applications in the development of new drugs for the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
(4-chloro-3-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQTLPQIDVMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitrophenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



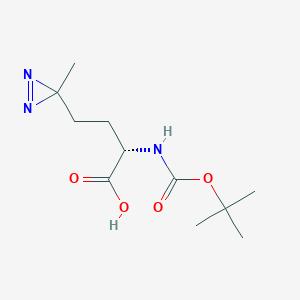

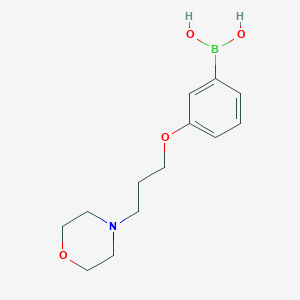



![tert-Butyl 2-(((trifluoromethyl)sulfonyl)oxy)-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B3197105.png)

